molecular formula C17H13ClFN3O4S B2934779 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide CAS No. 905673-89-4

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide

Cat. No.: B2934779
CAS No.: 905673-89-4
M. Wt: 409.82
InChI Key: TUIKHDRGWUFJFK-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide is a synthetic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative. For example, the reaction of 2-chlorobenzohydrazide with a carboxylic acid derivative under acidic or basic conditions can yield the desired oxadiazole ring.

    Sulfonylation: The next step involves the introduction of the sulfonyl group. This can be achieved by reacting the oxadiazole intermediate with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Amidation: Finally, the propanamide moiety is introduced through an amidation reaction. This can be done by reacting the sulfonylated oxadiazole with a suitable amine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring or the sulfonyl group.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to the formation of different functional groups.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic rings. Halogen atoms like chlorine and fluorine can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

    Substitution: Substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets. The exact molecular pathways involved depend on the specific biological context and the target being studied .

Comparison with Similar Compounds

Similar Compounds

    N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide: Similar structure but with a different substitution pattern on the phenyl ring.

    N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide: Contains a thiadiazole ring instead of an oxadiazole ring.

    N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide: Similar structure but with a methyl group instead of a fluorine atom on the benzene ring.

Uniqueness

The uniqueness of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The combination of the oxadiazole ring, the sulfonyl group, and the specific aromatic substitutions makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O4S/c18-14-4-2-1-3-13(14)16-21-22-17(26-16)20-15(23)9-10-27(24,25)12-7-5-11(19)6-8-12/h1-8H,9-10H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIKHDRGWUFJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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